molecular formula C18H18ClNO3 B12198638 1-(4-Chlorophenyl)-1-oxopropan-2-yl 4-(dimethylamino)benzoate

1-(4-Chlorophenyl)-1-oxopropan-2-yl 4-(dimethylamino)benzoate

Cat. No.: B12198638
M. Wt: 331.8 g/mol
InChI Key: FQNCQWHHPBYPLU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1-oxopropan-2-yl 4-(dimethylamino)benzoate is an organic compound that features both a chlorophenyl group and a dimethylaminobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 4-(dimethylamino)benzoate typically involves the reaction of 4-chlorophenylacetone with 4-(dimethylamino)benzoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-1-oxopropan-2-yl 4-(dimethylamino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-1-oxopropan-2-yl 4-(dimethylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-1-oxopropan-2-yl 4-(dimethylamino)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(dimethylamino)ethanone: Similar in structure but with different functional groups.

    4-(Dimethylamino)benzophenone: Shares the dimethylaminobenzoate group but lacks the chlorophenyl group.

    4-Chlorophenylacetic acid: Contains the chlorophenyl group but lacks the dimethylaminobenzoate group.

Uniqueness

1-(4-Chlorophenyl)-1-oxopropan-2-yl 4-(dimethylamino)benzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

[1-(4-chlorophenyl)-1-oxopropan-2-yl] 4-(dimethylamino)benzoate

InChI

InChI=1S/C18H18ClNO3/c1-12(17(21)13-4-8-15(19)9-5-13)23-18(22)14-6-10-16(11-7-14)20(2)3/h4-12H,1-3H3

InChI Key

FQNCQWHHPBYPLU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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